REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4]2[C:9](=[N:10][C:11]=1[N:12]([CH3:14])[CH3:13])[N:8]=[C:7]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)[N:6]=[C:5]2[N:21]([CH3:23])[CH3:22].[CH2:24]([SH:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[CH2:24]([S:31][C:2]1[N:3]=[C:4]2[C:9](=[N:10][C:11]=1[N:12]([CH3:14])[CH3:13])[N:8]=[C:7]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)[N:6]=[C:5]2[N:21]([CH3:23])[CH3:22])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C2C(=NC(=NC2=NC1N(C)C)N1CCNCC1)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC=1N=C2C(=NC(=NC2=NC1N(C)C)N1CCNCC1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |